Product packaging for Costus oil(Cat. No.:CAS No. 8023-88-9)

Costus oil

Cat. No.: B1167358
CAS No.: 8023-88-9
M. Wt: 4523 g/mol
InChI Key: PFXXSSUGMGVDLB-UHFFFAOYSA-N
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Description

Costus Oil is a steam-distilled essential oil extracted from the roots of the Himalayan plant Saussurea costus (also known as Saussurea lappa ) . This botanical has a long history of use in traditional medicine systems, including Ayurvedic, Tibetan, and Chinese medicine . The oil is characterized by its unique, warm, animalic, and earthy aroma, and it appears as a light yellow to brownish liquid . The research value of this compound is largely attributed to its complex chemical profile, which is rich in sesquiterpene lactones and other bioactive compounds. Key constituents include dehydrocostus lactone, costunolide, and α-curcumene . These compounds are the subject of ongoing scientific investigation for their potential biological activities. Current research explores a range of applications, including the oil's antitumor properties, with studies indicating that costunolide and dehydrocostus lactone may induce apoptosis in various cancer cell lines . Other investigated areas are its anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokines, and its antimicrobial and bactericidal activities, which support its traditional use in healing cuts and preventing infections . Additional research points to anti-ulcer, hepatoprotective, and immunomodulatory effects . For the research and industrial community, this compound is also valued as a fragrance component and fixative in high-end perfumery and cosmetics . It is important for researchers to note that S. costus is classified as a critically endangered species . Our oil is sourced from cultivated plants, and we are committed to sustainable and ethical production practices to ensure the long-term availability of this important botanical resource . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

8023-88-9

Molecular Formula

C249H278Br2Cl7F2N37O18

Molecular Weight

4523 g/mol

IUPAC Name

3-(6-bromo-3-fluoropyridin-2-yl)-2-cyano-N-[1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]butyl]prop-2-enamide;3-(6-bromo-3-fluoropyridin-2-yl)-2-cyano-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;3-(8-chloroquinolin-2-yl)-2-cyano-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[4-methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]pentyl]prop-2-enamide;2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[3-phenyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propyl]prop-2-enamide;2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;2-cyano-3-(8-hydroxyquinolin-2-yl)-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]prop-2-enamide;2-cyano-3-(1,8-naphthyridin-2-yl)-N-(1-phenylbutyl)prop-2-enamide;2-cyano-N-[1-[4-(2-piperidin-1-ylethoxy)phenyl]butyl]-3-quinolin-2-ylprop-2-enamide

InChI

InChI=1S/C31H32Cl2N4O2.C30H33ClN4O2.C30H34N4O3.C30H34N4O2.C28H34Cl2N4O2.C26H31BrFN5O2.C26H30BrFN4O2.C26H30Cl2N4O2.C22H20N4O/c32-27-14-16-30(33)35-29(27)21-25(22-34)31(38)36-28(15-9-23-7-3-1-4-8-23)24-10-12-26(13-11-24)39-20-19-37-17-5-2-6-18-37;1-2-7-28(22-11-14-26(15-12-22)37-19-18-35-16-4-3-5-17-35)34-30(36)24(21-32)20-25-13-10-23-8-6-9-27(31)29(23)33-25;1-2-7-27(22-11-14-26(15-12-22)37-19-18-34-16-4-3-5-17-34)33-30(36)24(21-31)20-25-13-10-23-8-6-9-28(35)29(23)32-25;1-2-8-28(24-12-15-27(16-13-24)36-20-19-34-17-6-3-7-18-34)33-30(35)25(22-31)21-26-14-11-23-9-4-5-10-29(23)32-26;1-20(2)6-12-25(33-28(35)22(19-31)18-26-24(29)11-13-27(30)32-26)21-7-9-23(10-8-21)36-17-16-34-14-4-3-5-15-34;1-3-4-23(31-26(34)20(18-29)17-24-22(28)9-10-25(27)30-24)19-5-7-21(8-6-19)35-16-15-33-13-11-32(2)12-14-33;1-2-6-23(31-26(33)20(18-29)17-24-22(28)11-12-25(27)30-24)19-7-9-21(10-8-19)34-16-15-32-13-4-3-5-14-32;1-2-6-23(31-26(33)20(18-29)17-24-22(27)11-12-25(28)30-24)19-7-9-21(10-8-19)34-16-15-32-13-4-3-5-14-32;1-2-7-20(16-8-4-3-5-9-16)26-22(27)18(15-23)14-19-12-11-17-10-6-13-24-21(17)25-19/h1,3-4,7-8,10-14,16,21,28H,2,5-6,9,15,17-20H2,(H,36,38);6,8-15,20,28H,2-5,7,16-19H2,1H3,(H,34,36);6,8-15,20,27,35H,2-5,7,16-19H2,1H3,(H,33,36);4-5,9-16,21,28H,2-3,6-8,17-20H2,1H3,(H,33,35);7-11,13,18,20,25H,3-6,12,14-17H2,1-2H3,(H,33,35);5-10,17,23H,3-4,11-16H2,1-2H3,(H,31,34);2*7-12,17,23H,2-6,13-16H2,1H3,(H,31,33);3-6,8-14,20H,2,7H2,1H3,(H,26,27)

InChI Key

PFXXSSUGMGVDLB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC3=C(C=CC=N3)C=C2)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=NC4=CC=CC=C4C=C3)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=NC4=C(C=CC=C4O)C=C3)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=NC4=C(C=CC=C4Cl)C=C3)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=C(C=CC(=N3)Br)F)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCN(CC2)C)NC(=O)C(=CC3=C(C=CC(=N3)Br)F)C#N.CCCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N.CC(C)CCC(C1=CC=C(C=C1)OCCN2CCCCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N.C1CCN(CC1)CCOC2=CC=C(C=C2)C(CCC3=CC=CC=C3)NC(=O)C(=CC4=C(C=CC(=N4)Cl)Cl)C#N

Synonyms

FEMA 2336; COSTUS OIL; COSTUSROOT ESSENTIAL OILS; costus root oil; changala; chob-i-qut; costusabsolute; costusroot

Origin of Product

United States

Preparation Methods

Procedure and Optimization

The solvent extraction method outlined in US Patent 2946783 involves treating powdered Costus roots with petroleum ether (40–60°C) at room temperature. The roots are first mechanically disintegrated into a fine mesh, followed by mixing with petroleum ether in a stainless steel vessel. Mechanical stirring for four hours ensures optimal solvent penetration, with subsequent overnight standing to maximize compound dissolution. Filtration separates the extract from plant pulp, and residual pulp undergoes two additional extractions with reduced solvent volumes to enhance yield.

Post-extraction, the combined filtrates are subjected to vacuum distillation at a controlled bath temperature of 40°C to prevent thermal degradation of lactones. This step recovers approximately 60% of the solvent, leaving a concentrated oil residue. Final traces of petroleum ether are removed using a high-efficiency vacuum pump, yielding 6.2% oil from Kashmir roots and 3.7% from Kulu varieties.

Lactone Isolation and Characterization

The oil’s thermolabile lactones, including costunolide, are isolated through controlled crystallization. Storing the oil at room temperature or refrigerating it with petroleum ether induces costunolide crystallization, which melts at 108°C. Residual oil mixed with petroleum ether and cooled to -15°C for 20 hours yields a lactone mixture (m.p. 40–60°C), constituting 55% of the total oil mass. This method preserves the native lactonic profile, avoiding polymerization common in high-temperature processes.

Table 1: Solvent Extraction Parameters and Outcomes

ParameterSpecification
SolventPetroleum ether (40–60°C)
Extraction Temperature25°C (room temperature)
Solvent Recovery60% under vacuum at 40°C
Yield (Kashmir Roots)6.2%
Lactone Content55% (costunolide + residual lactones)

Alcohol-Based Percolation and Molecular Distillation

Advanced Extraction Protocol

CN Patent 102787018A describes a method using 70–100% lower alcohol (e.g., isopropanol) for percolation extraction. Sautéed Costus roots are soaked in alcohol, followed by warm percolation at 55°C to enhance solubility of polar and non-polar compounds. The extract is concentrated under reduced pressure, and alcohol content is adjusted to 10–20% to facilitate petroleum ether partitioning.

Molecular distillation at 0.13 mbar and 150°C further purifies the extract, producing a high-quality oil enriched with costunolide and dehydrocostus lactone. This technique avoids thermal degradation by operating under high vacuum, achieving a chemically intact product suitable for pharmaceutical applications.

Comparative Advantages Over Traditional Methods

Unlike steam distillation, which risks degrading heat-sensitive lactones, alcohol percolation ensures full extraction of volatile and non-volatile components. Molecular distillation’s short residence time and low temperature prevent isomerization, a common issue in conventional distillation.

Table 2: Alcohol-Based vs. Steam Distillation

ParameterAlcohol-Based PercolationSteam Distillation
Temperature55°C (percolation)100°C (boiling water)
Lactone PreservationHigh (no degradation)Moderate (partial loss)
Yield3.7–6.2%1.5–3.0%
Equipment CostModerateLow

Hydro-Distillation and Its Limitations

Traditional Hydro-Distillation Process

Hydro-distillation, as described in academic studies, involves boiling Costus roots in water using a Clevenger apparatus. Volatile oils are carried over with steam, condensed, and separated from water. While simple, this method exposes lactones to prolonged heat (3–4 hours), leading to partial polymerization and reduced therapeutic efficacy.

Yield and Compositional Changes

Hydro-distillation yields 1.5–3.0% oil, significantly lower than solvent-based methods. Gas chromatography-mass spectrometry (GC-MS) analyses reveal diminished costunolide content (20–30%) compared to petroleum ether extracts (55%).

Standardization and Quality Control

Key Physicochemical Parameters

Standardization of Costus oil requires monitoring specific gravity (d²⁵: 1.048), optical rotation ([α]D: +31.47), and refractive index (n²⁵D: 1.5288). Lactone quantification via high-performance liquid chromatography (HPLC) ensures batch consistency, with costunolide ≥40% and dehydrocostus lactone ≥15% as quality markers.

Stability Considerations

Storage at ≤4°C in amber glass containers minimizes lactone degradation. Accelerated stability studies (40°C/75% RH) show <5% lactone loss over six months, confirming the oil’s shelf life.

Industrial Scalability and Economic Viability

Cost-Benefit Analysis of Extraction Methods

Solvent extraction, while efficient, requires large petroleum ether volumes and costly recovery systems. Molecular distillation offers superior purity but demands significant capital investment. Hydro-distillation remains cost-effective for small-scale production but struggles with quality consistency.

Table 3: Economic and Operational Comparison

MethodCapital CostOperational CostScalability
Solvent ExtractionHighModerateHigh
Molecular DistillationVery HighHighModerate
Hydro-DistillationLowLowLow

Chemical Reactions Analysis

Types of Reactions: Costus oil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

Anticancer Properties

Costus oil contains bioactive compounds such as costunolide and dehydrocostus lactone, which exhibit significant anticancer effects. Research has demonstrated that these compounds induce apoptosis in various cancer cell lines:

  • Leukemia : Costunolide has been shown to induce apoptosis in HL-60 human leukemia cells through reactive oxygen species-mediated pathways .
  • Prostate Cancer : Dehydrocostus lactone isolated from this compound has been effective against DU145 human prostate cancer cells, promoting cell death .
  • Gastric Cancer : Ethanolic extracts of S. costus have shown dose-dependent apoptotic effects in gastric cancer models .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties. Studies indicate that ethanolic extracts can significantly reduce inflammation in animal models:

  • Paw Edema : The extract was effective in reducing carrageenan-induced paw edema .
  • Cytokine Inhibition : Costunolide inhibits the expression of interleukin-1β, a key inflammatory cytokine .

Gastroprotective Effects

Research has indicated that this compound can protect against gastric ulcers:

  • Cholagogic Effects : The acetone extract has shown both cholagogic and anti-ulcer effects in animal studies, effectively mitigating gastric lesions induced by ethanol .

Immunomodulatory Effects

This compound influences immune responses by modulating T-cell activity and enhancing hypolipidemic effects in animal models .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Method of Evaluation
Staphylococcus aureus3.12 μl/mlDisc diffusion and micro-dilution
Escherichia coli>2048 μg/mlDisc diffusion and micro-dilution
Candida albicans3.12 μl/mlDisc diffusion and micro-dilution

Research shows that essential oils from S. costus exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for treating infections caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Cosmetic Applications

Due to its aromatic properties and ability to blend with other fragrances, this compound is widely used in high-grade perfumes and hair oils. Its insect-repellent qualities also make it a favorable ingredient in personal care products .

Food Preservation

The antimicrobial properties of this compound suggest its potential use as a natural preservative in food products, enhancing shelf life while ensuring safety against microbial contamination .

Clinical Study on Thyroid Disorders

A study explored the effects of S. costus extracts on thyroid function, indicating potential benefits in managing thyroid disorders through antioxidant mechanisms .

Antimicrobial Efficacy Against MRSA

A focused investigation into the antimicrobial efficacy of this compound against MRSA showed promising results, suggesting further exploration for topical treatments .

Mechanism of Action

The mechanism of action of costus oil is attributed to its bioactive compounds, primarily sesquiterpenes such as costunolide and dehydrocostus lactone. These compounds exert their effects through various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Constituents of this compound vs. Related Essential Oils

Compound This compound (S. costus) Aucklandia lappa Oil Inula helenium (Elecampane) Oil
Dehydrocostus lactone 10–30% Up to 50% <5%
Costunolide 5–15% 20–30% 10–15%
Costic acid Present (trace amounts) Absent Absent
Dihydroneoclovene 1.4–8.9% Absent Absent
Hexadecanoic acid 3–7% Absent Present (2–5%)

Key Differences :

  • Aucklandia lappa oil (from Aucklandia lappa, a related species) contains higher concentrations of dehydrocostus lactone and costunolide (up to 50% combined) but lacks dihydroneoclovene and costic acid .
  • Elecampane oil (from Inula helenium) shares costunolide as a major component but has negligible dehydrocostus lactone and distinct fatty acid profiles .

Table 2: Comparative Bioactivity of Sesquiterpene-Rich Oils

Activity This compound Aucklandia lappa Oil Elecampane Oil
Anti-inflammatory High (via NF-κB inhibition) Moderate High (COX-2 inhibition)
Anticancer Potent (selective cytotoxicity) Moderate Limited (apoptosis induction)
Antimicrobial Broad-spectrum (bacteria/fungi) Narrow-spectrum Moderate (Gram-positive focus)
Antioxidant Moderate (DPPH IC₅₀: 40–60 µg/mL) Not studied High (DPPH IC₅₀: 20–30 µg/mL)

Mechanistic Insights :

  • This compound exerts anticancer effects through dehydrocostus lactone, which inhibits topoisomerase I/II and induces apoptosis in colorectal and breast cancer cells .
  • Aucklandia lappa oil’s anti-inflammatory action is linked to costunolide-mediated suppression of TNF-α and IL-6 .
  • Elecampane oil relies on alantolactone for antimicrobial activity, targeting bacterial cell membranes .

Variability Factors

Table 3: Impact of Environmental and Processing Variables

Factor This compound Aucklandia lappa Oil Elecampane Oil
Harvesting Period Summer: Higher antioxidant activity Spring: Peak lactone content Autumn: Maximum yield
Plant Age 3 years: Optimal DEH levels 2–4 years: Balanced lactones 2 years: Highest alantolactone
Geographical Region Uttarakhand (India): Higher volatility China: Standardized profiles Europe: Consistent quality

Biological Activity

Costus oil, derived from the rhizomes of the Costus speciosus and Saussurea costus plants, has garnered attention for its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. This article consolidates various research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Composition

The essential oil of Costus speciosus is primarily composed of several bioactive compounds identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Key components include:

CompoundPercentage (%)
Zerumbone55.11
α-Humulene20.55
β-Caryophyllene1.40
Limonene0.51
CostunolideNot specified

Zerumbone, a cyclic sesquiterpenoid, is notable for its potential anticancer properties, while α-Humulene exhibits anti-inflammatory effects .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported its effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis, Streptococcus faecalis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella aerogenes

The antimicrobial action is attributed to the synergistic effects of its major and minor components . In vitro tests indicated that the essential oil exhibited higher inhibitory activity than gentamicin against various pathogens .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been studied using various animal models. The ethanolic extract of Saussurea costus showed significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β . Additionally, compounds like costunolide have been identified for their ability to modulate inflammatory pathways, suggesting a therapeutic potential in conditions characterized by inflammation .

Anticancer Potential

Research has highlighted the anticancer properties of this compound, particularly through the action of Zerumbone. It has been shown to induce apoptosis in various cancer cell lines, including human liver cancer cells (HepG2) and acute lymphoblastic leukemia cells (T-ALL) . The mechanism involves inhibition of the epithelial growth factor receptor (EGFR) signaling pathway, which is crucial in cancer progression .

Case Studies

Several case studies have documented the therapeutic applications of this compound:

  • Traditional Medicine : In Iranian traditional medicine, this compound has been used for treating respiratory ailments and skin diseases. A case series involving 13 patients treated with local Qost oil showed positive outcomes over six weeks .
  • Thyroid Disorders : Preliminary studies indicate that extracts from Saussurea costus may aid in managing thyroid disorders in animal models, although further clinical validation is required .

Q & A

Q. What methodologies are recommended for standardizing the extraction and chemical profiling of Costus oil in experimental studies?

  • Methodological Answer : To ensure reproducibility, employ gas chromatography-mass spectrometry (GC-MS) for chemical profiling, coupled with validated protocols for solvent extraction or hydrodistillation . Key parameters include:
  • Sample preparation : Use dried, authenticated Saussurea costus roots (specify geographical origin and voucher specimen details) .
  • Internal standards : Include reference compounds (e.g., thymol, carvacrol) to quantify major constituents .
  • Quality control : Report Kovats retention indices (KI₁, KI₂, KIr) to align with published databases .
    Document variations in extraction yields due to seasonal or environmental factors, and validate results against peer-reviewed chromatographic data .

Q. How can researchers address discrepancies in reported bioactive compounds of this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in plant sourcing, extraction techniques, or analytical instrumentation. Mitigate these by:
  • Meta-analysis : Compare studies using PRISMA guidelines to identify confounding variables (e.g., soil composition, post-harvest processing) .
  • Inter-laboratory validation : Share samples with independent labs using harmonized GC-MS protocols .
  • Statistical analysis : Apply multivariate methods (e.g., PCA) to distinguish environmental vs. methodological influences on compound concentrations .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the dermal sensitization risks of this compound in preclinical studies?

  • Methodological Answer : Follow the International Fragrance Association (IFRA) Standard protocols, which recommend:
  • In vitro assays : Use human cell line activation tests (h-CLAT) to assess innate immune responses .
  • Dose-response modeling : Establish threshold concentrations using the Local Lymph Node Assay (LLNA) with OECD guidelines .
  • Confounding factors : Control for oxidation products (e.g., sesquiterpene lactones) that may enhance sensitization .
    Reference the RIFM Safety Assessment framework for risk characterization .

Q. How can researchers reconcile contradictory findings on this compound’s antimicrobial efficacy across in vitro and in vivo models?

  • Methodological Answer : Address contradictions through:
  • Mechanistic studies : Isolate individual compounds (e.g., thymol, beta-elemen) to differentiate synergistic vs. antagonistic effects .
  • Bioavailability testing : Use pharmacokinetic models to compare in vitro MIC (minimum inhibitory concentration) with in vivo tissue penetration rates .
  • Model selection : Standardize microbial strains (ATCC references) and animal models (e.g., murine infection assays) to reduce variability .

Q. What strategies are effective for integrating this compound into bioremediation studies of hydrocarbon-contaminated soils?

  • Methodological Answer : Leverage phytoremediation frameworks, such as:
  • Rhizosphere augmentation : Co-apply this compound with mycorrhizal fungi (e.g., Glomus spp.) to enhance crude oil degradation rates .
  • Soil parameter monitoring : Track pH, organic matter, and microbial diversity pre/post-treatment using ISO 11269-1 guidelines .
  • Control groups : Include untreated and synthetic surfactant comparators to isolate this compound’s efficacy .

Data Integrity and Reproducibility

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines:
  • Detailed methods : Specify equipment (manufacturer, model), software (version, algorithms), and raw data repositories .
  • Supporting information : Upload chromatograms, spectral data, and statistical scripts as supplementary files .
  • Ethical reporting : Disclose conflicts of interest and funding sources in the acknowledgments section .

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